molecular formula C7H14ClNO B6276234 (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride CAS No. 2763740-53-8

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride

Cat. No.: B6276234
CAS No.: 2763740-53-8
M. Wt: 163.6
InChI Key:
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Description

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride typically involves the cyclization of appropriate precursors. One common method is the base-assisted cyclization of 3-cyanoketones, which can be achieved using inexpensive synthetic precursors . The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound can be used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,5-dihydro-1H-pyrrole", "propionaldehyde", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Preparation of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol", "2,5-dihydro-1H-pyrrole is reacted with propionaldehyde in the presence of sodium borohydride as a reducing agent to yield (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol.", "Step 2: Preparation of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride", "(2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol is dissolved in methanol and hydrochloric acid is added dropwise to the solution to form (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride.", "Step 3: Purification of (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride", "The crude product is isolated by filtration and washed with diethyl ether to remove impurities. The product is then dried under vacuum to yield pure (2S)-2-(2,5-dihydro-1H-pyrrol-1-yl)propan-1-ol hydrochloride." ] }

CAS No.

2763740-53-8

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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